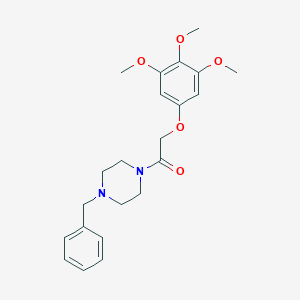
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (BPTP) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPTP is a derivative of the piperazine class of compounds and has been studied for its effects on the central nervous system.
Wirkmechanismus
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to inhibit the reuptake of dopamine and serotonin.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone is its selectivity for the dopamine and serotonin systems, which may make it a useful tool for studying these neurotransmitter systems. However, its limited solubility in water may pose challenges for certain experimental designs.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dosage and administration of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone for therapeutic use.
2. The potential long-term effects of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone on the brain and other organs need to be investigated.
3. The effects of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone on other neurotransmitter systems and their potential therapeutic applications should be explored.
4. The development of more efficient synthesis methods for 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone could facilitate its use in research and potential therapeutic applications.
5. The potential use of 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone in combination with other drugs for enhanced therapeutic effects should be investigated.
Conclusion
In conclusion, 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone (1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone) is a promising compound for scientific research due to its potential therapeutic applications and selectivity for the dopamine and serotonin systems. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone can be synthesized through a multi-step process involving the reaction of 4-benzylpiperazine with 3,4,5-trimethoxyphenol and ethyl chloroacetate. The resulting compound is then hydrolyzed to produce 1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its effects on the dopamine and serotonin systems in the brain.
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-13-18(14-20(27-2)22(19)28-3)29-16-21(25)24-11-9-23(10-12-24)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 |
InChI-Schlüssel |
DCXRETNJUXJBRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)




![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)


![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)


![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)